2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl group attached to an acetamide backbone
Scientific Research Applications
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation reaction to introduce an acetamide group.
Cyclopropylation: The intermediate is then subjected to a cyclopropylation reaction using cyclopropyl bromide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the hydroxylation of the propyl group using a suitable oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium amide, thiourea.
Major Products:
Oxidation: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-oxopropyl)acetamide.
Reduction: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-aminopropyl)acetamide.
Substitution: 2-(2-aminophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
2-(2-chlorophenyl)-N-(2-hydroxypropyl)acetamide: Lacks the cyclopropyl group, which may affect its biological activity.
2-(2-bromophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions.
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxyethyl)acetamide: Variation in the length of the hydroxyalkyl chain can influence the compound’s properties.
Uniqueness: 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide is unique due to the presence of both the cyclopropyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(18,11-6-7-11)9-16-13(17)8-10-4-2-3-5-12(10)15/h2-5,11,18H,6-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRMBMXMTXIDOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CC=C1Cl)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.